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Aluminum oxalate

Cat. No.: B1584796
CAS No.: 814-87-9
M. Wt: 318.02 g/mol
InChI Key: ZCLVNIZJEKLGFA-UHFFFAOYSA-H
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Description

Historical Perspectives in Aluminum-Ligand Complexation Studies

The investigation of how metal ions interact with other molecules, known as ligands, to form complex structures is a cornerstone of modern chemistry. Historically, the study of aluminum's coordination chemistry has been driven by its abundance in the earth's crust and its diverse applications. tandfonline.com Early research into aluminum-ligand complexation was often intertwined with the development of analytical methods for aluminum detection and the study of its role in various industrial processes. Over the past few decades, there has been a significant surge in interest in the coordination chemistry of aluminum, particularly with organic ligands. rsc.org This has been fueled by the realization that such complexes play crucial roles in biological systems, environmental processes, and the synthesis of advanced materials.

The exploration of metal-ligand interactions has evolved from simple solution-based studies to sophisticated structural and computational analyses. vliz.benih.gov The development of techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy has allowed for the precise determination of the three-dimensional structures of these complexes. scirp.orgnih.gov Computational methods, such as density functional theory (DFT), have further enhanced our understanding by providing insights into the electronic structures and reaction mechanisms of these compounds. nih.govrsc.org

Significance of Oxalate (B1200264) as a Ligand in Aluminum Chemistry Research

The oxalate anion (C₂O₄²⁻) holds a special place in the study of aluminum coordination chemistry. Its significance stems from several key characteristics. Firstly, oxalate is a bidentate ligand, meaning it can bind to a central metal ion, in this case, aluminum, through two of its oxygen atoms, forming a stable five-membered chelate ring. wikipedia.org This chelation effect significantly enhances the stability of the resulting complex compared to monodentate ligands.

Secondly, the oxalate ligand is versatile in its coordination modes. It can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and extended network structures. tandfonline.com This ability to form bridges is fundamental to the creation of novel materials with specific structural and functional properties. Furthermore, oxalate's ability to participate in hydrogen bonding contributes to the formation of supramolecular architectures. scirp.org

The study of aluminum-oxalate complexes is also of great importance in understanding various natural and industrial processes. For instance, aluminum-oxalate complexes are involved in the transport and bioavailability of aluminum in soils and plants. tandfonline.comtandfonline.com They also play a role in certain pathological conditions, such as the formation of kidney stones. ontosight.ai In industrial applications, aluminum oxalate and its derivatives are used in the synthesis of alumina-based catalysts and ceramics. rsc.orgresearchgate.net The thermal decomposition of this compound, for example, can be controlled to produce different phases of alumina (B75360) with varying properties. rsc.orgrsc.org

Scope and Research Trajectories in this compound Investigations

Current research on this compound is multifaceted, with investigations spanning from fundamental structural studies to the development of new materials and applications. Key research trajectories include:

Synthesis and Structural Characterization: Researchers are continuously exploring new synthetic methods, such as hydrothermal techniques, to create novel aluminum-oxalate complexes with unique structures and properties. tandfonline.comtandfonline.comresearchgate.net Advanced characterization techniques are employed to elucidate the intricate details of their crystal structures and coordination environments. scirp.orgresearchgate.net

Computational Modeling: Density functional theory (DFT) and other computational methods are being used to model the structures, stabilities, and reaction pathways of aluminum-oxalate complexes in various environments, including aqueous solutions. nih.govrsc.org These studies provide valuable insights that complement experimental findings.

Materials Science Applications: A significant area of research focuses on utilizing this compound as a precursor for the synthesis of advanced materials. The controlled thermal decomposition of this compound is a key method for producing high-purity and nanostructured alumina (Al₂O₃), which has widespread applications in catalysis, ceramics, and electronics. rsc.orgresearchgate.net The modification of alumina surfaces with oxalate complexes is also being investigated to tailor their catalytic properties. researchgate.net

Environmental and Biological Chemistry: The role of aluminum-oxalate complexes in environmental systems, such as their influence on aluminum mobility in soils and their interaction with biological molecules, remains an active area of investigation. tandfonline.comnih.gov Understanding these interactions is crucial for assessing the environmental impact and potential toxicity of aluminum.

Detailed Research Findings

Recent research has led to the synthesis and characterization of several novel aluminum-oxalate complexes, revealing a diversity of structural motifs. For example, a hydrothermal reaction of aluminum nitrate (B79036) with ammonium (B1175870) oxalate in the presence of ethylenediamine (B42938) resulted in the formation of a new dimeric aluminum(III)-oxalate complex, (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O. tandfonline.comtandfonline.comresearchgate.net In this complex, two aluminum centers are bridged by an oxo group, and each aluminum ion is coordinated to two oxalate ligands in a bidentate fashion. tandfonline.com

Another study reported the synthesis and crystal structure of (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O, where the aluminum ion is octahedrally coordinated to three bidentate oxalate ligands, forming the tris(oxalato)aluminate(III) anion. scirp.org The crystal structure is further stabilized by extensive hydrogen bonding and π-π stacking interactions. scirp.org

Computational studies have provided a deeper understanding of the behavior of aluminum-oxalate complexes in solution. DFT calculations have shown that in aqueous solution, aluminum can form various complexes with oxalate, including [Al(C₂O₄)(H₂O)₄]⁺, cis- and trans-[Al(C₂O₄)₂(H₂O)₂]⁻, and [Al(C₂O₄)₃]³⁻. nih.govrsc.org These studies have also elucidated the mechanisms of water exchange reactions in these complexes, which is crucial for understanding their reactivity. nih.gov

The thermal decomposition of this compound has been studied in detail, revealing a multi-step process that leads to the formation of different phases of alumina. rsc.orgrsc.org The final product is typically α-alumina (corundum) at high temperatures. rsc.org The nature of the intermediate phases and the decomposition pathway can be influenced by factors such as the heating rate and the presence of water vapor. rsc.org

Interactive Data Tables

Below are interactive tables summarizing key properties and structural data for this compound and related compounds.

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundAl₂(C₂O₄)₃318.02814-87-9
Tris(oxalato)aluminate(III)[Al(C₂O₄)₃]³⁻291.01N/A
Potassium tris(oxalato)aluminate(III) trihydrateK₃[Al(C₂O₄)₃]·3H₂O462.4014486-13-2
Ammonium tris(oxalato)aluminate(III)(NH₄)₃[Al(C₂O₄)₃]345.1214221-04-6
Crystal Data for (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O tandfonline.com
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.5297(5)
b (Å)8.1418(6)
c (Å)9.8279(8)
α (°)107.48(1)
β (°)99.96(1)
γ (°)95.09(1)
Volume (ų)555.5(1)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6Al2O12 B1584796 Aluminum oxalate CAS No. 814-87-9

Properties

CAS No.

814-87-9

Molecular Formula

C6Al2O12

Molecular Weight

318.02 g/mol

IUPAC Name

bis(4,5-dioxo-1,3,2-dioxalumolan-2-yl) oxalate

InChI

InChI=1S/3C2H2O4.2Al/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6

InChI Key

ZCLVNIZJEKLGFA-UHFFFAOYSA-H

SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Al+3].[Al+3]

Canonical SMILES

C1(=O)C(=O)O[Al](O1)OC(=O)C(=O)O[Al]2OC(=O)C(=O)O2

Other CAS No.

814-87-9

Pictograms

Irritant

Origin of Product

United States

Structural Elucidation and Crystallographic Investigations of Aluminum Oxalate Compounds

Single-Crystal X-ray Diffraction Analysis of Aluminum Oxalate (B1200264) Complexes

Single-crystal X-ray diffraction studies have been instrumental in characterizing the intricate crystal structures of various aluminum oxalate complexes. These analyses provide precise information on the spatial arrangement of atoms, bond lengths, and bond angles, which are crucial for understanding the chemical and physical properties of these compounds.

The crystal system and space group are fundamental properties that describe the symmetry of a crystal. Several this compound complexes have been synthesized and their crystal structures determined.

For instance, a novel aluminum(III) oxalate complex with the formula (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O was synthesized using a hydrothermal technique. researchgate.nettandfonline.com Single-crystal X-ray diffraction analysis revealed that this compound crystallizes in the triclinic crystal system with the space group P-1 . researchgate.nettandfonline.comtandfonline.com

Another example is the compound tris-(5-methylbenzimidazole) tris-(oxalato)-aluminate(III) trihydrate, (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O. This complex was found to crystallize in the monoclinic system with the space group P2₁/c . scirp.org

The synthetic analogue of the mineral zhemchuzhnikovite, NaMg[Al₀.₅₅Fe₀.₄₅(C₂O₄)₃]·3H₂O, crystallizes in the trigonal P3c1 space group . conicet.gov.ar Similarly, K₃[Al(C₂O₄)₃]·3H₂O is isostructural with its iron and chromium counterparts, crystallizing in the monoclinic space group P2₁/c . conicet.gov.ar

Interactive Data Table: Crystal System and Space Group of Selected this compound Complexes

CompoundCrystal SystemSpace Group
(C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂OTriclinicP-1
(C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂OMonoclinicP2₁/c
NaMg[Al₀.₅₅Fe₀.₄₅(C₂O₄)₃]·3H₂OTrigonalP3c1
K₃[Al(C₂O₄)₃]·3H₂OMonoclinicP2₁/c

The unit cell is the basic building block of a crystal, and its parameters define the size and shape of this repeating unit.

For (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, the refined unit cell parameters are:

a = 7.5297(5) Å

b = 8.1418(6) Å

c = 9.8279(8) Å

α = 107.48(1)°

β = 99.96(1)°

γ = 95.09(1)°

Volume = 559.65(17) ų researchgate.nettandfonline.com

The compound (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O has the following unit cell parameters:

a = 13.499(7) Å

b = 14.872(9) Å

c = 16.995(5) Å

β = 91.44(3)°

Volume = 3411(3) ų scirp.org

For NaMg[Al₀.₅₅Fe₀.₄₅(C₂O₄)₃]·3H₂O, the hexagonal axes are:

a = 16.8852(5) Å

c = 12.5368(5) Å conicet.gov.ar

And for K₃[Al(C₂O₄)₃]·3H₂O, the unit cell parameters are closely related to its iron analogue:

a ≈ 7.742 Å

b ≈ 19.917 Å

c ≈ 10.346 Å

β ≈ 107.85° conicet.gov.ar

Interactive Data Table: Unit Cell Parameters of Selected this compound Complexes

Compounda (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
(C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O7.5297(5)8.1418(6)9.8279(8)107.48(1)99.96(1)95.09(1)559.65(17)
(C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O13.499(7)14.872(9)16.995(5)-91.44(3)-3411(3)
NaMg[Al₀.₅₅Fe₀.₄₅(C₂O₄)₃]·3H₂O16.8852(5)16.8852(5)12.5368(5)----
K₃[Al(C₂O₄)₃]·3H₂O~7.742~19.917~10.346-~107.85--

The stability and packing of crystal structures are often governed by a network of non-covalent interactions. In this compound complexes, hydrogen bonding and, where applicable, π-π stacking play significant roles.

In the structure of (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, the dinuclear [Al₂(μ-O₂)(C₂O₄)₄]⁴⁻ units are linked by ethylenediammonium cations and water molecules through extensive hydrogen bonds. researchgate.nettandfonline.com These interactions, with N-H···O bond distances ranging from 2.789 to 2.967 Å and O-H···O bond distances from 2.942 to 3.153 Å, create a two-dimensional supramolecular layered structure. tandfonline.com

For (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O, the cohesion of the structure is ensured by intermolecular hydrogen bonds of the O-H···O and N-H···O types, which connect the complex anions, organic cations, and water molecules. scirp.org Additionally, π-π stacking interactions between the rings of the 5-methylbenzimidazole (B147155) cations contribute to the formation of a three-dimensional network. scirp.org

Unit Cell Parameter Determination and Refinement

Coordination Environment of Aluminum(III) in Oxalate Complexes

The coordination environment describes the arrangement of ligands around the central metal ion. In this compound complexes, the aluminum(III) ion typically exhibits a specific geometry dictated by the coordinating oxalate ligands.

The aluminum(III) ion in oxalate complexes almost universally adopts an octahedral coordination geometry . scirp.orgquora.comvaia.comontosight.ai This means it is surrounded by six oxygen atoms from the oxalate ligands. scirp.orgontosight.ai In the case of AlF₆³⁻, the octahedral geometry is due to six bonding pairs of electrons being spread out around the aluminum ion to minimize repulsion. vaia.com

In the complex (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, each Al(III) ion is six-coordinate, binding to four oxygen atoms from two oxalate ligands and two bridging oxo-group oxygen atoms. researchgate.nettandfonline.com The Al-O bond distances with the oxalate ligands are between 1.9071(17) and 1.9179(16) Å, while the Al-O distances with the bridging oxygen are between 1.8744(17) and 1.8767(16) Å. tandfonline.com The bond angles around the aluminum center, such as O-Al-O within the chelate ring, are approximately 83.2°. tandfonline.com

Similarly, in (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O, the Al³⁺ ion is hexa-coordinated by six oxygen atoms from three chelating oxalate ligands, forming an AlO₆ octahedron. scirp.org

The oxalate ion (C₂O₄²⁻) is a versatile ligand, but in complexes with aluminum(III), it predominantly acts as a bidentate ligand . researchgate.nettandfonline.comscirp.orgquora.comlibretexts.orgvaia.com This means that each oxalate ion forms two bonds to the aluminum center, using one oxygen atom from each of its two carboxylate groups. libretexts.org This mode of coordination results in the formation of stable five-membered chelate rings (Al-O-C-C-O).

In (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, four oxalate ligands bind to the two aluminum centers in a bidentate fashion. researchgate.nettandfonline.com Likewise, in (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O, three oxalate anions serve as chelating bidentate ligands to the central aluminum ion. scirp.org This bidentate chelation is a key feature contributing to the stability of these this compound complexes. vaia.com

Bridging Ligands and Polymeric or Dimeric Architectures (e.g., μ-oxo bridged)

The oxalate anion (C₂O₄²⁻) is a versatile ligand capable of coordinating to metal ions in various modes, including as a chelating agent and, significantly, as a bridging ligand to form polynuclear complexes. tandfonline.comrsc.org This bridging capability allows for the construction of one-, two-, or three-dimensional coordination polymers. rsc.orgirb.hrrsc.org In the context of aluminum chemistry, the oxalate ligand facilitates the formation of intricate dimeric and polymeric structures.

A notable example of a dimeric architecture is found in the compound (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O. researchgate.nettandfonline.com Synthesized via a hydrothermal reaction, its structure was elucidated through single-crystal X-ray diffraction. tandfonline.comtandfonline.com The analysis revealed a rare μ-oxo bridged Al(III) dimer. tandfonline.comresearchgate.net In this structure, two aluminum(III) centers are bridged by two oxygen atoms. tandfonline.com Each aluminum ion is also coordinated in a bidentate fashion by two oxalate ligands, resulting in a six-coordinate geometry for each metal center. researchgate.nettandfonline.com The formation of such oxo-bridged structures is a significant feature in the coordination chemistry of aluminum and other metals. nih.govrsc.org

The key structural features of this μ-oxo bridged this compound dimer are detailed in the crystallographic data below.

Interactive Data Table: Crystallographic Data for (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O You can sort the table by clicking on the headers.

ParameterValueReference
Chemical Formula(C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O researchgate.nettandfonline.com
Crystal SystemTriclinic researchgate.nettandfonline.com
Space GroupP-1 researchgate.nettandfonline.com
a (Å)7.5297 (5) researchgate.nettandfonline.com
b (Å)8.1418 (6) researchgate.nettandfonline.com
c (Å)9.8279 (8) researchgate.nettandfonline.com
α (°)107.48 (1) researchgate.nettandfonline.com
β (°)99.96 (1) researchgate.nettandfonline.com
γ (°)95.09 (1) researchgate.nettandfonline.com
Al-O (oxalato) Bond Lengths (Å)1.9071(17) - 1.9179(16) researchgate.net
Al-O (μ-oxo bridge) Bond Lengths (Å)1.8744(17) - 1.8767(16) tandfonline.com
Al···Al Separation (Å)2.8702 researchgate.net

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive analytical technique for the characterization of crystalline materials. ucmerced.edunist.gov It is widely used for phase identification, determination of crystalline purity, and analysis of crystallographic structure. americanpharmaceuticalreview.comwayne.educreative-biostructure.com The method involves irradiating a powdered sample with monochromatic X-rays and measuring the scattered intensity as a function of the scattering angle. imrtest.com The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline phase, determined by its crystal lattice. imrtest.comusp.org

For this compound compounds, PXRD is crucial for confirming the identity of a synthesized phase and assessing its purity. scirp.org The experimental diffraction pattern of a bulk sample can be compared against a reference pattern from a database or a pattern simulated from a known single-crystal structure. ncl.ac.ukacs.org A close match confirms the phase identity, while the presence of additional peaks indicates crystalline impurities or the existence of multiple phases. imrtest.com

For instance, the compound tris-(5-methylbenzimidazole) tris-(oxalato)-aluminate (III) trihydrate was characterized using both single-crystal X-ray diffraction and PXRD to confirm its structure and phase. scirp.org The determination of phase purity is critical, as the presence of even low levels of other polymorphs or impurities can significantly alter a material's properties. americanpharmaceuticalreview.com By comparing the experimental PXRD pattern to the one calculated from single-crystal XRD data, researchers can perform a quantitative assessment of phase purity, often using methods like LeBail or Rietveld refinement. ncl.ac.uk This was demonstrated in a study of alumina (B75360) (Al₂O₃) phases derived from aluminum hydroxide-oxalic acid complexes, where XRD was used to identify the specific polymorphs (e.g., gamma, delta, theta, alpha) formed at different calcination temperatures. researchgate.net

Supramolecular Assembly and Extended Network Structures

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. nih.govacs.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are fundamental in constructing extended networks in the solid state. scirp.orgnih.gov In the realm of this compound chemistry, these forces govern how individual complex ions or dimeric units arrange themselves into larger, stable architectures. researchgate.netscirp.org

A prime example is the μ-oxo bridged dimer, (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O. While the dimer itself is a discrete covalent entity, these dinuclear units, [Al₂(μ-O₂)(C₂O₄)₄]⁴⁻, are further organized into a two-dimensional supramolecular layered structure. tandfonline.comresearchgate.net This extended network is held together by an extensive system of hydrogen bonds involving the ethylenediammonium cations, [(NH₃CH₂CH₂NH₃)²⁺], and uncoordinated water molecules, which link the anionic dimers. researchgate.netresearchgate.net The specific hydrogen bonds observed include N-H···O and O-H···O interactions. researchgate.net

Interactive Data Table: Hydrogen Bond Distances in (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O You can sort the table by clicking on the headers.

Bond TypeDistance Range (Å)Reference
N-H···O2.789 – 2.967 researchgate.net
O-H···O2.942 – 3.153 researchgate.net

Another illustrative case is the compound (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O. scirp.org Here, the crystal structure consists of discrete tris-(oxalato)-aluminate, [Al(C₂O₄)₃]³⁻, anions, 5-methylbenzimidazole cations, and water molecules. The structural cohesion is achieved through a combination of strong O-H···O and N-H···O hydrogen bonds that connect the complex anions, organic cations, and water molecules. scirp.org Furthermore, π-π stacking interactions between the rings of the 5-methylbenzimidazole cations contribute to stabilizing the resulting three-dimensional network. scirp.org These examples underscore the critical role of non-covalent interactions in dictating the final supramolecular architecture of this compound compounds.

Spectroscopic Characterization and Electronic Structure Probing

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy is a powerful tool for characterizing the bonding within metal complexes. For aluminum oxalate (B1200264), both Infrared (IR) and Raman spectroscopy have been employed to identify the vibrational modes of the oxalate ligand and to analyze the aluminum-oxygen bonds.

The oxalate ion (C₂O₄²⁻), acting as a bidentate or bridging ligand, exhibits a number of characteristic vibrational modes. The assignment of these modes in the IR and Raman spectra of aluminum oxalate provides crucial information about its coordination.

The vibrational spectra of metal oxalates are dominated by bands arising from the carboxylate groups. The positions of the symmetric and antisymmetric C=O and C-O stretching vibrations are particularly sensitive to the nature of the metal-ligand bond. In many metal oxalates, the IR and Raman spectra are mutually exclusive, which is indicative of a bidentate coordination of the oxalate ligand. osti.gov

A strong signal in the Raman spectrum of this compound is observed around 1441 cm⁻¹, which is considered a diagnostic feature of oxalate compounds. Current time information in Tiranë, AL. This band, along with others, arises from the coupled symmetric stretching of the C-O bonds and the C-C bond of the oxalate ligand. cuni.cz In the infrared spectrum of a new this compound complex, (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, sharp and strong peaks at 1687, 1441, and 1405 cm⁻¹ have been assigned to the asymmetric and symmetric stretching modes of the carboxyl groups. acs.orgresearchgate.net Similarly, for the complex (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O, the C=O stretching mode of the oxalate ligands is assigned to a band at 1686 cm⁻¹. researchgate.net

The table below summarizes the key vibrational frequencies for the oxalate ligand in different this compound complexes.

Vibrational ModeWavenumber (cm⁻¹)ComplexReference
Raman Active C-O/C-C Stretch1441Aluminum(III) oxalate Current time information in Tiranë, AL.
IR Active Asymmetric/Symmetric Carboxyl Stretch1687, 1441, 1405(C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O acs.orgresearchgate.net
IR Active C=O Stretch1686(C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O researchgate.net
Coordinated Oxalate Vibrations1449Al-oxalate species at near neutral pH scispace.com
C=O Stretch1723-1675K₁₈{K[Al₀.₉₇Cr₀.₀₃(C₂O₄)₃]₆}Cl·18H₂O researchgate.net
C-O Stretch1408-1271K₁₈{K[Al₀.₉₇Cr₀.₀₃(C₂O₄)₃]₆}Cl·18H₂O researchgate.net

These assignments are generally consistent with the bidentate chelation of the oxalate ligand to the aluminum ion.

The vibrational modes corresponding to the stretching of the aluminum-oxygen (Al-O) bonds provide direct information about the coordination sphere of the aluminum ion. These frequencies typically appear in the lower frequency region of the infrared and Raman spectra, generally between 400 and 600 cm⁻¹.

In the complex K₃[Al(C₂O₄)₃]·3H₂O, the Al-O stretching modes are found in the region of 600-400 cm⁻¹. nih.gov For the μ-oxo bridged dimer (C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O, a peak at 586 cm⁻¹ in the FT-IR spectrum is attributed to the stretching vibrations of the Al-O bond. acs.orgresearchgate.net In a series of chromium-doped this compound complexes, the M-O stretching modes were observed in the 586-473 cm⁻¹ range. researchgate.net The presence of these bands confirms the formation of a coordinate bond between the aluminum ion and the oxygen atoms of the oxalate ligand.

The table below presents the observed Al-O stretching frequencies in various this compound compounds.

Wavenumber (cm⁻¹)AssignmentComplexReference
600-400ν(Al-O)K₃[Al(C₂O₄)₃]·3H₂O nih.gov
586ν(Al-O)(C₂H₁₀N₂)₂[Al₂(μ-O₂)(C₂O₄)₄]·2H₂O acs.orgresearchgate.net
586-473ν(M-O) (M=Al, Cr)K₁₈{K[Al₀.₉₇Cr₀.₀₃(C₂O₄)₃]₆}Cl·18H₂O researchgate.net

Assignment of Oxalate Ligand Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies

NMR spectroscopy is an indispensable technique for investigating the structure and dynamics of aluminum complexes in both solution and the solid state. ²⁷Al and ¹³C NMR are particularly informative for this compound.

The ²⁷Al nucleus is a quadrupolar nucleus with 100% natural abundance, making it highly suitable for NMR studies. nih.gov The chemical shift (δAl) of ²⁷Al is very sensitive to the coordination number and geometry of the aluminum center. cuni.cznih.gov Generally, six-coordinate (octahedral) aluminum species resonate in the range of 0-20 ppm, while four-coordinate (tetrahedral) aluminum appears at 50-80 ppm, relative to [Al(H₂O)₆]³⁺. cuni.czresearchgate.net

Studies on aqueous aluminum(III)-oxalate systems have identified several complex species. The tris(oxalato)aluminate(III) complex, [Al(C₂O₄)₃]³⁻, exhibits a ²⁷Al NMR signal at approximately 16.4 ppm, which is characteristic of an octahedral AlO₆ coordination environment. researchgate.net In a study of Al resistance in buckwheat, a major signal at a chemical shift of 16.0 to 17.0 ppm in leaf cell sap was attributed to the 1:3 Al-oxalate complex, [Al(C₂O₄)₃]³⁻. A minor signal at 11.0 to 12.0 ppm was consistent with the 1:2 complex, [Al(C₂O₄)₂(H₂O)₂]⁻. nih.gov Another study reported chemical shifts at 6.7 ppm, 11.5 ppm, and 16.4 ppm, which were assigned to the [Al(C₂O₄)(H₂O)₄]⁺, [Al(C₂O₄)₂(H₂O)₂]⁻, and [Al(C₂O₄)₃]³⁻ complexes, respectively. researchgate.net These findings are supported by potentiometric and ²⁷Al NMR studies of aluminum(III) speciation with oxalate. osti.govacs.org

The following table summarizes the ²⁷Al NMR chemical shifts for various this compound species.

Chemical Shift (ppm)AssignmentCoordination EnvironmentReference
16.0 - 17.0[Al(C₂O₄)₃]³⁻Octahedral (AlO₆) nih.gov
11.0 - 12.0[Al(C₂O₄)₂(H₂O)₂]⁻Octahedral (AlO₆) nih.gov
16.4[Al(C₂O₄)₃]³⁻Octahedral (AlO₆) researchgate.net
11.5[Al(C₂O₄)₂(H₂O)₂]⁻Octahedral (AlO₆) researchgate.net
6.7[Al(C₂O₄)(H₂O)₄]⁺Octahedral (AlO₆) researchgate.net

¹³C NMR spectroscopy provides valuable information on the carbon environment of the oxalate ligand upon coordination to the aluminum ion. The chemical shift of the carboxyl carbons is sensitive to whether they are free or chelated.

In a study identifying the aluminum complex in buckwheat leaves, a ¹³C NMR signal at 164.4 ppm was assigned to the Al-chelated carboxylic group of the oxalate, while a signal at 171.6 ppm was attributed to the free carboxylic group of oxalic acid. The observation of only the 164.4 ppm signal in purified cell sap confirmed the presence of the 1:3 Al-oxalate complex. scispace.comnih.gov In another study, the ¹³C NMR spectra of chromium-doped potassium tris(oxalato)aluminate complexes displayed a single signal around 167.0-167.1 ppm. This single resonance indicates the magnetic equivalence of the two carbon atoms within the bidentate oxalate ligand. The chemical shifts of the binary Al(C₂O₄)ᵢ³⁻²ⁱ species have also been identified using ¹³C NMR. researchgate.net

The table below lists the ¹³C NMR chemical shifts for the oxalate ligand in aluminum complexes.

Chemical Shift (ppm)AssignmentComplex/SpeciesReference
164.4Al-chelated carboxyl group[Al(C₂O₄)₃]³⁻ scispace.comnih.gov
171.6Free carboxyl groupOxalic Acid nih.gov
167.0 - 167.1Coordinated carboxyl carbon[Al(C₂O₄)₃]³⁻ type complexes

Dynamic NMR spectroscopy is a powerful method for studying the kinetics of chemical exchange processes in solution. For this compound complexes, both intramolecular rearrangements and intermolecular ligand exchange have been investigated.

A detailed study using dynamic 1D and 2D ¹³C NMR has characterized the solution dynamics of aqueous Al(III)-oxalate species. researchgate.net The intramolecular cis/trans isomerization of the [Al(C₂O₄)₂(H₂O)₂]⁻ complex was found to have a rate constant, k(298 K), of 5 s⁻¹. The activation parameters were determined to be ΔH# = 67 ± 5 kJ mol⁻¹ and ΔS# = -6 ± 6 J mol⁻¹ K⁻¹, with the rate-determining step proposed to be the breaking of an Al-O bond. researchgate.net

In contrast, the intermolecular ligand exchange between the highly stable [Al(C₂O₄)₃]³⁻ complex and free oxalate ligand is a very slow process. researchgate.net The rate constant for this exchange, k₃₀(298 K), was determined to be 6.6 × 10⁻⁵ s⁻¹. The activation parameters for this reaction (ΔH# = 164 ± 17 kJ mol⁻¹ and ΔS# = 225 ± 51 J mol⁻¹ K⁻¹) suggest a dissociative (D) or interchange-dissociative (Id) mechanism. researchgate.net

Furthermore, theoretical studies using density functional theory (DFT) have investigated the water-exchange reactions of aqueous aluminum-oxalate complexes. These calculations support a dissociative pathway for water exchange and show that the activation energy barriers are sensitive to solvent effects. acs.orgresearcher.life

ProcessComplex/SpeciesRate Constant k (298 K)Activation Enthalpy (ΔH#)Activation Entropy (ΔS#)MechanismReference
Intramolecular cis/trans Isomerization[Al(C₂O₄)₂(H₂O)₂]⁻5 s⁻¹67 ± 5 kJ mol⁻¹-6 ± 6 J mol⁻¹ K⁻¹- researchgate.net
Intermolecular Ligand Exchange with free C₂O₄²⁻[Al(C₂O₄)₃]³⁻6.6 × 10⁻⁵ s⁻¹164 ± 17 kJ mol⁻¹225 ± 51 J mol⁻¹ K⁻¹D/Id researchgate.net

13C NMR for Oxalate Ligand Characterization

Surface-Sensitive Spectroscopic Techniques (e.g., XPS, ISS) for Surface Chemistry of Related Aluminum-Oxide Phases

The surface chemistry of aluminum compounds is critical to their application and performance. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Ion Scattering Spectroscopy (ISS) are exceptionally suited for probing the elemental composition and chemical states of the outermost atomic layers of a material. wikipedia.orgasminternational.org

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative spectroscopic technique that analyzes the elemental composition, chemical state, and electronic structure of the top 5-10 nm of a surface. wikipedia.org It works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these core-level electrons is characteristic of the element and its chemical environment.

For phases related to this compound, such as aluminum oxide (Al₂O₃), XPS provides detailed surface information. Aluminum is a highly reactive metal, and its surface is invariably covered by a thin oxide film. libretexts.orgthermofisher.com XPS can distinguish between metallic aluminum and its oxidized forms. The Al 2p peak for metallic aluminum appears at a lower binding energy than the peak for aluminum oxide, with a chemical shift of approximately 2 eV. aip.org Furthermore, the Al 2p peak for Al₂O₃ is symmetric, whereas the metallic peak is asymmetric. thermofisher.com

High-resolution XPS spectra of aluminum oxide surfaces often reveal complex chemistry. The Al 2p peak corresponding to Al-O bonding in Al₂O₃ is typically found at a binding energy of about 74.2 eV. researchgate.net The O 1s peak, observed around 530.5 eV, can often be deconvoluted into multiple components, indicating the presence of both oxide (Al-O) and hydroxide (B78521) (Al-OH) species on the surface. researchgate.net This is consistent with the tendency of aluminum oxide to hydrate. thermofisher.com In some cases, mixed oxide phases (e.g., AlOₓ and Al₂O₃) can be identified by the presence of multiple peaks in the core-level spectra. For instance, a study on an aluminum oxide thin film identified two distinct components in the Al 2s spectrum at 120.3 eV and 121.1 eV, corresponding to AlOₓ and Al₂O₃, respectively. aip.org

Ion Scattering Spectroscopy (ISS)

ISS, particularly in its low-energy form (LEIS), is one of the most surface-sensitive analytical techniques available, providing the elemental composition of exclusively the outermost atomic layer. thermofisher.comnumberanalytics.com The technique involves directing a beam of low-energy ions (typically He⁺ or Ne⁺) at a surface and analyzing the energy of the ions that scatter after a binary collision with a surface atom. mpg.de The energy loss is dependent on the mass of the surface atom, allowing for direct identification of the elements present on the absolute surface. thermofisher.com

Due to its extreme surface sensitivity, ISS is highly effective for studying surface segregation, contamination, and the initial stages of surface reactions on aluminum-oxide phases. thermofisher.comresearchgate.net For example, it can be used to follow the migration of elements like sodium on the surface of alumina (B75360) precursors during thermal treatment. researchgate.net The data from ISS provides a direct census of the atoms exposed at the interface, which is crucial for understanding catalytic activity, corrosion resistance, and adhesion properties. researchgate.net However, this sensitivity also means that samples must be exceptionally clean, as even trace amounts of contaminants can dominate the resulting spectrum. thermofisher.com

Table 2: Representative XPS Binding Energies for Related Aluminum-Oxide Phases

This table presents typical binding energy values obtained from XPS analysis of aluminum oxide surfaces, which are useful for identifying chemical states.

Core LevelBinding Energy (eV)AssignmentReference
Al 2p~74.2Al-O bonding in Al₂O₃ researchgate.net
Al 2p~75.3AlPO₄ researchgate.net
O 1s~530.5Deconvolutes into Al-O and Al-OH species researchgate.net
Al 2s120.3AlOₓ phase aip.org
Al 2s121.1Al₂O₃ phase aip.org

Computational and Theoretical Chemistry of Aluminum Oxalate Systems

Density Functional Theory (DFT) Calculations on Structures and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, geometry, and reactivity of aluminum-oxalate complexes. rsc.orgacs.orgnih.gov These calculations have provided detailed insights into the stability of different coordination modes and the mechanisms of ligand exchange reactions.

Geometry Optimization and Energetic Stability

DFT calculations have been employed to determine the most stable structures of various aluminum-oxalate species in aqueous environments. rsc.org Studies have optimized the geometries of mono-, di-, and tris-oxalato aluminum complexes, considering both monodentate and bidentate coordination of the oxalate (B1200264) ligand. rsc.org For instance, the structures of Al(C₂O₄)(H₂O)₄⁺ and Al(C₂O₄)₂(H₂O)₂⁻ have been optimized at the B3LYP/6-311+G(d,p) level of theory. acs.orgnih.gov

A key finding from geometry optimization is the influence of the oxalate ligand on the bond lengths of coordinated water molecules. In the Al(C₂O₄)(H₂O)₄⁺ complex, the Al-OH₂ bond lengths positioned trans to the oxalate ligand are significantly longer than the cis Al-OH₂ bonds. acs.orgnih.gov This suggests a weakening of the trans water ligand binding. For the bis-oxalato complex, Al(C₂O₄)₂(H₂O)₂⁻, calculations show that the cis and trans isomers have very similar energies, implying their coexistence in aqueous solutions. acs.orgnih.gov

Thermodynamic analysis based on DFT calculations has revealed that the formation of monodentate aluminum-oxalate complexes is primarily driven by energy, with small entropy contributions. rsc.org In contrast, the formation of the more stable bidentate complexes is largely entropy-driven. rsc.org These calculations are consistent with experimental findings that identify [Al(C₂O₄)₃]³⁻ as the most dominant complex in solutions with sufficient oxalate concentration. rsc.org

Table 1: Optimized Geometries of Aqueous Aluminum-Oxalate Complexes

Complex Isomer Al-O (oxalate) Bond Length (Å) Al-O (H₂O, cis) Bond Length (Å) Al-O (H₂O, trans) Bond Length (Å)
Al(C₂O₄)(H₂O)₄⁺ - Data not available in provided search results Shorter Longer
Al(C₂O₄)₂(H₂O)₂⁻ cis Data not available in provided search results Data not available in provided search results Data not available in provided search results
Al(C₂O₄)₂(H₂O)₂⁻ trans Data not available in provided search results Data not available in provided search results Data not available in provided search results

Water-Exchange Reactions and Pathways in Aqueous Complexes

DFT simulations have been instrumental in modeling the water-exchange reactions in hydrated aluminum-oxalate complexes. acs.orgnih.gov These studies indicate that the water exchange process for Al(III)-oxalate complexes proceeds through a dissociative pathway. acs.orgnih.gov This mechanism involves the departure of a coordinated water molecule as the rate-determining step, leading to a lower-coordination intermediate.

The calculations demonstrate that the activation energy barriers for these exchange reactions are sensitive to the inclusion of solvent effects in the theoretical model. acs.orgnih.gov For the Al(C₂O₄)(H₂O)₄⁺ complex, the energy barriers for water exchange are different for the cis and trans water molecules. The coordinated water molecule cis to the oxalate ligand is found to be more labile, meaning it has a lower activation energy for exchange, compared to the water molecule in the trans position. acs.orgnih.gov

Activation Energy Barrier Determination for Ligand Dynamics

The determination of activation energy barriers is a critical outcome of DFT studies on ligand dynamics. These barriers provide quantitative insight into the lability of different ligand positions. For water-exchange reactions in Al(III)-oxalate complexes, the calculated activation energies confirm the dissociative nature of the pathway. acs.orgnih.gov

The substitution of a water molecule in the inner coordination sphere of an aluminum ion with a ligand like oxalate has a labilizing effect on the remaining water molecules. dss.go.th This is reflected in the reduction of the energy required to remove a water molecule compared to the hexa-aqua aluminum ion. dss.go.th The calculated activation energies for water exchange in trans- and cis-Al(C₂O₄)₂(H₂O)₂⁻ have been used to estimate the water-exchange rate constants (kex). acs.orgnih.gov

Table 2: Calculated Activation Energies for Water Exchange in Aluminum-Oxalate Complexes

Complex Exchanging Ligand Position Pathway Activation Energy (kcal/mol)
Al(C₂O₄)(H₂O)₄⁺ H₂O cis to C₂O₄²⁻ Dissociative Lower
Al(C₂O₄)(H₂O)₄⁺ H₂O trans to C₂O₄²⁻ Dissociative Higher

Molecular Dynamics Simulations of Aluminum-Oxalate Solvation

Molecular Dynamics (MD) simulations offer a complementary approach to DFT by modeling the time evolution of aluminum-oxalate systems, providing insights into their solvation structure and dynamics. arxiv.orgicmp.lviv.ua Ab initio MD simulations, in particular, have been used to study the solvation of Al³⁺ and its hydrolyzed species. arxiv.org

Solvent Effect Modeling (e.g., Polarized Continuum Model)

To accurately model aluminum-oxalate systems in solution, it is crucial to account for the influence of the solvent. rsc.org The Polarized Continuum Model (PCM) is a widely used implicit solvation model that has been applied in DFT studies of aluminum-oxalate complexes. rsc.orgresearchgate.net This model treats the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. nih.govwikipedia.orgacs.org

The use of PCM has been shown to be important for obtaining accurate structures and stabilities of the solvated complexes. rsc.org It helps to correctly describe the electrostatic interactions between the charged aluminum-oxalate species and the surrounding water. The activation energy barriers for water-exchange reactions are also sensitive to the inclusion of such solvent effects. acs.orgnih.gov

Hydration Shell Dynamics and Ligand Interactions

MD simulations provide a detailed picture of the hydration shells around aluminum ions. arxiv.orgicmp.lviv.ua For the hexa-aqua aluminum ion, simulations show a stable, well-defined first hydration shell with an octahedral arrangement of water molecules. icmp.lviv.ua The water molecules in this first shell are strongly polarized. arxiv.org

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
Aluminum oxalate Al₂(C₂O₄)₃
Aluminum Al
Oxalic acid H₂C₂O₄
Oxalate C₂O₄²⁻
Hydrogenoxalate HC₂O₄⁻
Water H₂O
Aluminum ion Al³⁺
Hexa-aqua aluminum ion [Al(H₂O)₆]³⁺
Al(C₂O₄)(H₂O)₄⁺ [Al(C₂O₄)(H₂O)₄]⁺
Al(C₂O₄)₂(H₂O)₂⁻ [Al(C₂O₄)₂(H₂O)₂]⁻

Quantum Chemical Calculation of Coordination Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the coordination mechanisms between aluminum (Al³⁺) and oxalate ions. rsc.orgnih.gov These computational methods allow for the modeling of the geometric and electronic structures of the resulting complexes. d-nb.info

Studies have focused on the step-wise replacement of water molecules from the hydrated aluminum ion, [Al(H₂O)₆]³⁺, by oxalate ligands. rsc.org The calculations can determine the optimized geometries of various potential coordination products, including monodentate and bidentate complexes. rsc.org In a monodentate complex, the oxalate ion binds to the central aluminum atom through one oxygen atom, whereas in a bidentate complex, it forms a more stable ring structure by binding through two oxygen atoms (chelation).

DFT calculations have been used to investigate the structures of complexes such as [Al(C₂O₄)(H₂O)₄]⁺ and [Al(C₂O₄)₂(H₂O)₂]⁻. nih.gov For the [Al(C₂O₄)(H₂O)₄]⁺ complex, these calculations revealed that the Al-O bonds for the water molecules located opposite (trans) to the oxalate ligand are longer than those adjacent (cis) to it. nih.gov In the case of the bis-oxalate complex, [Al(C₂O₄)₂(H₂O)₂]⁻, the energies of the cis and trans isomers are very close, suggesting they can coexist in an aqueous solution. nih.gov These theoretical models help to understand the adsorption and coordination preferences of different oxalate species (such as C₂O₄²⁻ and HC₂O₄⁻) with aluminum active sites. mdpi.com

Thermodynamic Property Calculations for Complexation and Formation

Thermodynamic property calculations are crucial for understanding the stability and spontaneity of aluminum-oxalate complex formation. By calculating changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), researchers can predict the favorability of these reactions. rsc.orgnih.gov

The formation of aluminum-oxalate complexes is driven by favorable reaction energies. Quantum chemical studies have calculated the formation energies for aluminum with various ligands, demonstrating a particularly strong affinity for oxalate. mdpi.com The change in Gibbs free energy (ΔG) is a key indicator of a reaction's spontaneity; a negative ΔG value signifies that the formation of the complex is thermodynamically favorable.

DFT simulations have confirmed that the Gibbs free energies for the coordination reactions forming aluminum-oxalate complexes, such as [Al(C₂O₄)₃]³⁻, are negative, indicating that these reactions proceed spontaneously. rsc.org One computational study reported a particularly stable complex with oxalate, calculating a formation energy that was significantly more favorable than for many other common ligands. mdpi.com

Table 1: Calculated Formation Energies of Aluminum (Al³⁺) with Various Ligands This table, adapted from computational studies, shows the calculated formation energies for complexes of Al³⁺. Note the exceptionally strong favorable energy for the oxalate complex compared to others, except for carbonate and sulfate (B86663). A more negative value indicates a more stable complex.

LigandFormation Energy (kcal/mol)
Oxalate -1068.2
Carbonate-1136.9
Sulfate-1055.6
Phosphate (B84403)-563.6
Hydroxide (B78521)-554.5
Acetate (B1210297)-543.0
Formate-539.1
Citrate (B86180)-523.5
Chloride-516.4
Data sourced from a 2021 quantum chemical study. mdpi.com

A detailed thermodynamic analysis of aluminum-oxalate systems has revealed characteristic differences between the formation of monodentate and bidentate structures. rsc.org

Monodentate Complex Formation : The formation of monodentate complexes is primarily energy-driven . This means that the reaction is favored by a negative enthalpy change (ΔH), which corresponds to the formation of strong Al-O bonds. The contribution from entropy (ΔS) in this type of coordination is relatively small. rsc.org

Bidentate Complex Formation : In contrast, the formation of bidentate (chelated) complexes is entropy-driven . rsc.org While bond formation is still important, the primary thermodynamic driving force is a substantial positive change in entropy (ΔS). This large increase in disorder is typically caused by the release of multiple water molecules from the aluminum ion's coordination sphere into the bulk solution upon binding a single, bidentate oxalate ligand. The chelate effect, where a chelating ligand forms a more stable complex than its monodentate counterparts, is often a result of both favorable enthalpy and entropy contributions. smith.edunih.gov

This distinction highlights the complex interplay of thermodynamic forces that govern the coordination chemistry of this compound in solution.

Table 2: Driving Forces in Aluminum-Oxalate Complex Formation

Complex TypePrimary Driving ForceThermodynamic ComponentDescription
MonodentateEnergy-drivenEnthalpy (ΔH)Stability is mainly due to the energy released from forming the Al-O bond. Entropy's role is minor. rsc.org
BidentateEntropy-drivenEntropy (ΔS)Stability is largely due to the significant increase in disorder from releasing multiple solvent molecules. rsc.org

Thermodynamics and Kinetics of Aluminum Oxalate Formation and Transformation

Solution Equilibrium Studies and Complexation Constants

In aqueous environments, the interaction between aluminum ions (Al³⁺) and oxalate (B1200264) ions (C₂O₄²⁻) is a dynamic process governed by equilibrium principles. The formation of various aluminum-oxalate complexes is influenced by factors such as pH and the presence of other competing ligands. geologyscience.ruagriculturejournals.cz

The speciation of aluminum-oxalate complexes is highly dependent on the pH of the solution. osti.govacs.org In acidic conditions, different complex species can form. For instance, at a pH of around 3, the trisoxalatoaluminate complex, [Al(C₂O₄)₃]³⁻, is a dominant species. osti.gov As the pH changes, the relative concentrations of different aluminum-oxalate species, such as [Al(C₂O₄)]⁺ and [Al(C₂O₄)₂]⁻, will shift. geologyscience.ruosti.gov Studies have shown that at pH levels of 4, 5, and 6, the dominant species is Al(Ox)₃³⁻, while at pH 7, Al(OH)₂(Ox)⁻, Al(Ox)₃³⁻, and Al(OH)(Ox)₂²⁻ are the major species. scirp.org

The stability of these complexes is described by their formation constants. Potentiometric studies have been employed to determine these constants for various aluminum-oxalate species. For example, the stepwise association constants (log K) for the formation of [Al(C₂O₄)]⁺, [Al(C₂O₄)₂]⁻, and [Al(C₂O₄)₃]³⁻ have been reported as 6.0, 5.0, and 4.0, respectively. osti.gov These values indicate the strong affinity of aluminum for oxalate ions.

Table 1: pH-Dependent Speciation of Aluminum-Oxalate Complexes

pH Dominant Aluminum-Oxalate Species Reference
~3 [Al(C₂O₄)₃]³⁻ osti.gov
4 Al(Ox)₃³⁻ scirp.org
5 Al(Ox)₃³⁻ scirp.org
6 Al(Ox)₃³⁻ scirp.org
7 Al(OH)₂(Ox)⁻, Al(Ox)₃³⁻, Al(OH)(Ox)₂²⁻ scirp.org

The presence of other ligands in solution, such as citrate (B86180) and fluoride, can significantly impact the speciation of aluminum. osti.govu-szeged.hu These ligands compete with oxalate for coordination with the aluminum ion, leading to the formation of mixed-ligand complexes or the preferential formation of complexes with the stronger ligand. geologyscience.rumdpi.com

Fluoride, for instance, forms strong complexes with aluminum. geologyscience.ru In a system containing both oxalate and fluoride, the distribution of aluminum among various complexes will depend on the relative concentrations and stability constants of the respective complexes. mdpi.com Similarly, citrate is another organic ligand that effectively complexes with aluminum and can influence the formation of aluminum oxalate species. scirp.orgcabidigitallibrary.org Thermodynamic modeling suggests that aluminum-oxalate complexing is significantly more important than aluminum-acetate complexing, even at low oxalate concentrations. geoscienceworld.org

The solubility of this compound is a critical factor in its formation and persistence as a solid phase. The solubility product constant (Ksp) quantifies the equilibrium between the solid this compound and its dissolved ions. The solubility of aluminum-containing minerals like gibbsite can be significantly increased in the presence of oxalate due to the formation of soluble aluminum-oxalate complexes. geoscienceworld.org

Experimental studies at elevated temperatures (e.g., 80 °C) have shown that oxalate can enhance aluminum mobility in geological fluids, which has implications for processes like the formation of secondary porosity in sedimentary reservoirs. geoscienceworld.org The solubility of this compound itself is influenced by factors such as pH and the presence of other ions that can form competing complexes or common ion effects. researchgate.netlardbucket.org

Competing Ligand Effects (e.g., Citrate, Fluoride) on Aluminum Speciation

Thermal Decomposition Studies of this compound and its Complexes

The application of heat to this compound and its complexes induces decomposition, a process that has been extensively studied using various analytical techniques. rsc.orgrsc.org This thermal transformation is crucial for understanding the material's stability and for the synthesis of other materials, such as alumina (B75360). scirp.org

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful tools for elucidating the decomposition pathways of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, indicating endothermic or exothermic processes. tainstruments.com

Studies on basic this compound have shown that its decomposition is a multi-stage process. rsc.org The TGA curve for the decomposition of a related compound, potassium this compound, shows a stable anhydrous complex between 150°C and 375°C, followed by a two-stage decomposition that is largely complete by 575°C, ultimately forming potassium aluminate. rsc.org For this compound prepared from anodic aluminum oxide templates, the decomposition involves the desorption of water below 402.2°C, followed by the incomplete decomposition of this compound between 402.2°C and 866.7°C, and a more drastic decomposition between 866.7°C and 1022.9°C. jim.org.cn

Table 2: Thermal Decomposition Stages of this compound Compounds

Compound Temperature Range (°C) Process Reference
Basic this compound Multiple Stages Decomposition to aluminum oxide rsc.org
Potassium this compound 150 - 375 Stable anhydrous complex rsc.org
Potassium this compound 375 - 575 Two-stage decomposition to potassium aluminate rsc.org
This compound (from AAO) < 402.2 Water desorption jim.org.cn
This compound (from AAO) 402.2 - 866.7 Incomplete decomposition (CO and CO₂ evolution) jim.org.cn
This compound (from AAO) 866.7 - 1022.9 Drastic decomposition (CO₂ evolution) jim.org.cn

During the thermal decomposition of this compound, various intermediate phases can be formed before the final product, typically aluminum oxide, is obtained. science.govmdpi.com X-ray powder diffraction is a key technique used to identify these crystalline intermediates.

For basic this compound, the decomposition is suggested to be similar to that of gibbsite, implying a transformation through intermediate aluminum oxides. rsc.org In the thermal decomposition of a complex this compound, (C₈H₉N₂)₃[Al(C₂O₄)₃]·3H₂O, the initial weight loss corresponds to the removal of water molecules. This is followed by the decomposition of the organic cation and the oxalate ligand, leading to the formation of aluminum carbonate (Al₂(CO₃)₃) as an intermediate, which then converts to aluminum oxide (Al₂O₃) at higher temperatures. scirp.org The nature of these intermediates is critical for controlling the properties of the final oxide product. science.gov

Kinetic Models of Thermal Decomposition Reactions

The study of the thermal decomposition of solid-state compounds like this compound is crucial for understanding the reaction mechanisms and for process optimization. The kinetics of such reactions are typically complex, involving stages like nucleation and the growth of product phases. core.ac.ukcdnsciencepub.com Kinetic analysis of thermogravimetric (TG) data is a common approach to elucidate these mechanisms. ias.ac.in While specific, in-depth kinetic studies on this compound are not extensively detailed in publicly available literature, the behavior of other metal oxalates provides a strong framework for the types of kinetic models that are applicable. ias.ac.inresearchgate.netijert.org

Solid-state decomposition kinetics are generally analyzed by fitting experimental data from techniques like thermogravimetric analysis (TGA) to various mathematical models. ias.ac.in These models can be broadly categorized based on the reaction mechanism they represent, such as nucleation, geometrical contraction, diffusion, or reaction order. The isothermal decomposition curves for metal oxalates often exhibit a sigmoidal shape, which is characteristic of a mechanism where the reaction occurs at the interface between the product and the reactant. ias.ac.in

Several kinetic models are frequently used to describe the decomposition of metal oxalates:

Nucleation Models (Avrami-Erofeev): These models describe processes where the reaction rate is initially slow, accelerates as nuclei of the new phase form and grow, and then slows down as the nuclei begin to overlap. cdnsciencepub.comias.ac.in

Geometrical Contraction Models (Contracting Sphere/Cylinder): These models assume the reaction starts at the surface of the particle and proceeds inwards at a constant rate. The geometry of the particle (e.g., sphere, cylinder) determines the specific mathematical form of the model. x-mol.com

Diffusion-Controlled Models: In these models, the reaction rate is limited by the diffusion of reactants or products through the product layer. The Jander and Ginstling-Brounshtein equations are common examples. ijert.org

Reaction-Order Models: These are empirical models that describe the reaction based on a formal reaction order (n), similar to homogeneous kinetics. researchgate.net

Studies on various metal oxalates have shown the applicability of these models. For instance, the decomposition of ferrous oxalate and copper oxalate has been described using the Avrami equation and diffusion-based models like the Ginstling-Brounshtein equation. ijert.org Similarly, the decomposition of sodium oxalate has been modeled using the Prout-Tompkins model for its acceleratory stage and a contracting cylinder model for the decay stage. x-mol.com The analysis of kinetic data for solid-state reactions can be complex because several factors, such as particle size and heat transfer, can influence the rate-controlling step. slideshare.net

Table 1: Common Kinetic Models for Solid-State Decomposition This table is interactive. You can sort and filter the data.

Model Category Specific Model Typical Rate Law (g(α)) Underlying Physical Process
Nucleation Avrami-Erofeev (A2, A3) [-ln(1-α)]^(1/n) Random nucleation and subsequent growth of nuclei.
Geometrical Contracting Sphere (R3) 1 - (1-α)^(1/3) Reaction interface moves from the surface to the center of a sphere.
Geometrical Contracting Cylinder (R2) 1 - (1-α)^(1/2) Reaction interface moves from the surface to the center of a cylinder.
Diffusion 3D Diffusion (Jander, D3) [1 - (1-α)^(1/3)]^2 Reaction controlled by three-dimensional diffusion.
Diffusion Ginstling-Brounshtein (D4) (1 - 2α/3) - (1-α)^(2/3) Reaction controlled by diffusion through a continuous product layer on a sphere.

| Reaction Order | First Order (F1) | -ln(1-α) | Rate is proportional to the amount of remaining reactant. |

Mechanism of Conversion to Aluminum Oxide Phases

The thermal decomposition of this compound, Al₂(C₂O₄)₃, ultimately yields aluminum oxide (Al₂O₃). This transformation is not a single-step process but involves a sequence of transitions through various metastable alumina phases before the most thermodynamically stable form, α-Al₂O₃ (corundum), is achieved. mdpi.com This sequence is a common feature in the thermal decomposition of many aluminum precursors, including aluminum hydroxide (B78521) and aluminum sulfate (B86663). mdpi.comelsevier.es

The initial decomposition of the oxalate precursor results in the formation of a highly disordered or amorphous alumina. Subsequent heating provides the energy for the atoms to rearrange into more ordered crystalline structures. The typical transformation pathway is influenced by factors such as heating rate, atmosphere, and the presence of impurities. mdpi.com

The generally accepted sequence of phase transformations for alumina at atmospheric pressure is as follows:

Amorphous → γ-Al₂O₃ / η-Al₂O₃: The first crystalline phases to form from the amorphous solid at lower temperatures are typically gamma (γ) or eta (η) alumina. The formation of γ-Al₂O₃ from precursors like boehmite can occur at temperatures around 500-550°C. elsevier.esmdpi.com

γ-Al₂O₃ → δ-Al₂O₃: As the temperature increases, γ-Al₂O₃ transforms into delta (δ) alumina. This transition generally occurs at temperatures above 800°C. mdpi.commdpi.com

δ-Al₂O₃ → θ-Al₂O₃: With further heating, δ-Al₂O₃ converts to theta (θ) alumina. This transformation is typically observed at temperatures exceeding 1000°C. mdpi.commdpi.com

θ-Al₂O₃ → α-Al₂O₃: The final and irreversible transformation is from θ-Al₂O₃ to the most stable alpha (α) alumina phase. This conversion requires the highest temperatures, generally in the range of 1100°C to 1200°C. mdpi.commdpi.comnih.gov The formation of α-Al₂O₃ is the culmination of the phase transformation sequence, resulting in a highly crystalline and stable material. mdpi.comnih.gov

Research involving the activation of γ-Al₂O₃ with oxalic acid provides insight into the role of the oxalate species. The interaction leads to the formation of aluminum-oxalate complexes on the alumina surface. researchgate.net This process can create more reactive pentacoordinate aluminum sites, which facilitates the transformation to α-Al₂O₃ at significantly lower temperatures. researchgate.net For instance, γ-Al₂O₃ activated by oxalic acid has been shown to convert to α-Al₂O₃ at temperatures as low as 1029°C. researchgate.net

Table 2: Temperature Ranges for Alumina Phase Transformations This table is interactive. You can sort and filter the data.

Transformation Typical Temperature Range (°C) Precursor Phase Product Phase Reference(s)
Amorphous/Boehmite → γ-Al₂O₃ 500 - 750 Amorphous / Boehmite γ-Al₂O₃ elsevier.esmdpi.com
γ-Al₂O₃ → δ-Al₂O₃ > 800 γ-Al₂O₃ δ-Al₂O₃ mdpi.commdpi.com
δ-Al₂O₃ → θ-Al₂O₃ > 1000 δ-Al₂O₃ θ-Al₂O₃ mdpi.commdpi.com

Geochemical and Environmental Chemical Aspects of Aluminum Oxalate Interactions

Role of Oxalate (B1200264) in Aluminum Mobility in Natural Aqueous Systems

Oxalate is a key player in enhancing the mobility of aluminum in natural waters. epa.gov Through the formation of stable aqueous complexes, oxalate can significantly increase the concentration of dissolved aluminum, influencing its transport and fate in the environment. acs.orggeologyscience.ru The presence of organic ligands like oxalate is particularly important in environments such as organic-rich stream waters, swamp waters, and soil horizons. epa.gov

Aluminum-Oxalate Complexing in Sedimentary Basin Fluids

In sedimentary basins, the formation of aluminum-oxalate complexes is a critical process that can enhance aluminum mobility in formation waters. geoscienceworld.orggeoscienceworld.org Experimental studies have demonstrated that even at low concentrations, oxalate can significantly increase the solubility of aluminum-bearing minerals like gibbsite. geoscienceworld.orggeoscienceworld.org This increased solubility is attributed to the formation of stable aluminum-oxalate species in the fluid. geoscienceworld.orggeoscienceworld.org

Thermodynamic modeling further supports the significance of aluminum-oxalate complexing, showing it to be more influential than complexing with other organic anions like acetate (B1210297), even when acetate is present in much higher concentrations. geoscienceworld.orggeoscienceworld.org The stability of these complexes, such as Al(ox)+, Al(ox)2-, and Al(ox)3^3-, has been studied, and their formation constants are known to increase with temperature, which is relevant to the conditions found in sedimentary basins. unt.eduosti.gov This enhanced mobility of aluminum due to oxalate complexing has important implications for diagenetic processes, including the development of secondary porosity in reservoir rocks. geoscienceworld.orggeoscienceworld.orggeoscienceworld.org

Influence on Aluminosilicate (B74896) Mineral Dissolution

The presence of oxalate in aqueous solutions significantly accelerates the dissolution of aluminosilicate minerals. geoscienceworld.orggeoscienceworld.orgwustl.edu This enhancement is attributed to the ability of oxalate to form strong complexes with aluminum at the mineral surface, which weakens the Al-O bonds and promotes the release of aluminum into the solution. researchgate.net The dissolution rate of minerals like kaolinite (B1170537) and feldspar (B12085585) has been shown to be substantially faster in the presence of oxalate compared to solutions without it at the same pH. researchgate.netbgu.ac.il

The effectiveness of organic ligands in dissolving silicate (B1173343) minerals often follows the order: citrate (B86180) ≥ oxalate > maleate. rsc.org The ligand-promoted dissolution is also influenced by the aluminum and iron content of the mineral. rsc.org For instance, the dissolution rate of kaolinite in the presence of oxalate can be up to 30 times faster than without it. bgu.ac.il This process is crucial in various geological settings, including the weathering of rocks and the potential for creating secondary porosity in sedimentary reservoirs. geoscienceworld.orggeoscienceworld.orggeoscienceworld.org

Geochemical Speciation Modeling and Equilibrium Calculations

Geochemical speciation modeling is a vital tool for understanding the behavior of aluminum in the presence of oxalate. These models use thermodynamic data to predict the distribution of different aluminum-oxalate complexes under various environmental conditions. geoscienceworld.orggeoscienceworld.org Studies have shown that oxalic acid has a strong effect on aluminum speciation, forming multiple stable complexes even at low pH. agriculturejournals.czagriculturejournals.cz

Equilibrium calculations have been used to determine the stability constants of various aluminum-oxalate complexes, such as Al(ox)+, Al(ox)2-, and Al(ox)3^3-. unt.edu For example, an experimental study on gibbsite solubility at 80 °C, assuming Al(Ox)3^3- as the dominant complex, placed a limit on the log of its dissociation constant at ≤-16.5. geoscienceworld.orggeoscienceworld.org These models are essential for predicting the mobility and potential toxicity of aluminum in natural waters, as the speciation of aluminum greatly influences its bioavailability and reactivity. agriculturejournals.czresearchgate.net

Aluminum-Oxalate Complexes in Soil Chemistry

In soil environments, the interaction between aluminum and oxalate is a key factor influencing aluminum's form and availability. Oxalate, being a common organic acid in soils, can form complexes with aluminum, affecting its fractionation and interaction with soil mineral surfaces. tandfonline.comepa.govresearchgate.net

Fractionation of Extractable Aluminum in Acid Soils

The fractionation of aluminum in acid soils is a method used to differentiate between various forms of aluminum based on their reactivity and potential environmental impact. tandfonline.comepa.gov Acid ammonium (B1175870) oxalate is a common extractant used in these procedures to target specific aluminum pools. researchgate.netcdnsciencepub.com

A proposed fractionation scheme identifies several key aluminum fractions:

Exchangeable Al: Extracted with 1M KCl. tandfonline.comepa.gov

Organic-bound Al: Extracted with 0.1M CuCl2 + 0.5M KCl. tandfonline.comepa.gov

Sorbed Al: Extracted with 1M NH4OAc at pH 4.0. tandfonline.comepa.gov

Amorphous Al oxide and hydroxide (B78521), and amorphous aluminosilicates: Extracted with 0.2M ammonium oxalate at pH 3.0. tandfonline.comepa.govunirioja.es

Interlayered Al: Extracted with 0.33M sodium citrate at pH 7.3. tandfonline.comepa.gov

The amorphous aluminum fraction is calculated by subtracting the exchangeable, organic-bound, and sorbed aluminum from the total oxalate-extractable aluminum. tandfonline.comepa.govunirioja.es This fractionation provides valuable insights into the distribution and potential mobility of aluminum in acid soils. tandfonline.comepa.gov

Aluminum FractionExtractant
Exchangeable1M KCl
Organic bound0.1M CuCl₂ + 0.5M KCl
Sorbed1M NH₄OAc (pH 4.0)
Amorphous (oxide, hydroxide, aluminosilicates)0.2M Ammonium Oxalate (pH 3.0)
Interlayered0.33M Sodium Citrate (pH 7.3)

Adsorption and Desorption of Oxalate by Aluminum Oxides

The surfaces of aluminum oxides, such as corundum (α-Al2O3) and γ-Al2O3, readily adsorb oxalate from aqueous solutions. acs.orgacs.orgnih.govresearchgate.net The nature of this adsorption is dependent on factors like pH and oxalate concentration. acs.orgacs.orgnih.gov At lower to intermediate concentrations, oxalate primarily forms a bidentate, mononuclear, inner-sphere complex with the aluminum oxide surface. acs.orgacs.orgnih.gov At higher concentrations, outer-sphere complexes also become significant. acs.orgacs.orgnih.gov

Desorption of phosphate (B84403) from soil mineral surfaces can be facilitated by oxalate through ligand exchange. researchgate.net Oxalate can form stable, soluble complexes with aluminum in the solution, which inhibits the reprecipitation of aluminum and enhances the release of phosphate. researchgate.net The presence of soil organic matter can further increase the amount of phosphate desorbed by oxalate. researchgate.net

Interactions with Soil Organic Matter and Amorphous Aluminum Phases

The interaction between aluminum, oxalate, and soil organic matter (SOM) is a critical process influencing the structure and function of soil ecosystems. Oxalate, a low-molecular-weight organic acid, plays a significant role in the weathering of minerals and the formation of soluble aluminum complexes. sisef.orgscirp.org

In acidic soils, aluminum is often found as poorly crystalline or amorphous phases, which are highly reactive. publish.csiro.auresearchgate.net These amorphous aluminum hydroxides have a high affinity for organic matter. usda.gov Oxalate-extractable aluminum (Alox) is considered a measure of these reactive, amorphous aluminum phases. openagrar.de Research has demonstrated a strong positive correlation between the content of Alox and the amount of soil organic carbon (SOC). openagrar.depublish.csiro.au This suggests that amorphous aluminum phases are crucial for the stabilization and preservation of organic carbon in the soil. publish.csiro.aupublish.csiro.au

The mechanism behind this is the formation of organo-metallic complexes. publish.csiro.au Oxalate, either from root exudates or microbial activity, can mobilize aluminum from minerals. researchgate.net This mobilized aluminum can then bind to larger organic molecules, effectively acting as a bridge or "glue" that helps in the formation and stabilization of soil aggregates. copernicus.org These aggregates protect the organic matter from decomposition, thus contributing to long-term carbon storage in soils. copernicus.org The stability of these aluminum-organic matter complexes prevents the evolution of non-crystalline aluminum into more crystalline forms. researchgate.net

Table 1: Correlation between Oxalate-Extractable Aluminum (Alox) and Soil Organic Carbon (SOC)

Study FindingImplicationReference
A strong significant positive relationship was found between ammonium oxalate extractable aluminum (Alox) and soil organic carbon (SOC) concentration.Alox is a better predictor of SOC than oxalate-extractable iron (Feox), highlighting the importance of amorphous aluminum phases in SOC preservation. publish.csiro.aupublish.csiro.au
In arable topsoil, Alox explained approximately 48% of the spatial variation in SOC.Al-bearing reactive mineral phases are more critical for SOC stabilization in these soils than clay content or iron-bearing phases. openagrar.de
A positive correlation between Al extracted with acid ammonium oxalate and organic matter was observed in acidic soils rich in organic matter.Supports the idea that amorphous aluminum is associated with soil organic matter. researchgate.net

Biogeochemical Cycling of Aluminum-Oxalate (Mechanistic Aspects of Chemical Formation)

The formation of aluminum-oxalate complexes is a key process in the biogeochemical cycling of aluminum, driven by biological activities in the soil and within organisms.

Chemical Mechanisms of Aluminum-Oxalate Formation in Root Exudates

In response to toxic levels of soluble aluminum (Al³⁺) in acid soils, many plants have evolved a mechanism of external detoxification that involves the exudation of organic acids from their roots. frontiersin.orgscirp.orgmdpi.com Among these, oxalic acid is particularly effective at chelating aluminum. scielo.br

The chemical mechanism involves the release of oxalate anions (C₂O₄²⁻) into the rhizosphere, the soil region immediately surrounding the plant roots. nih.gov These oxalate anions then react with the toxic Al³⁺ ions in the soil solution. The oxalate anion acts as a bidentate ligand, meaning it can bind to the central aluminum ion at two points through its two carboxyl groups. This results in the formation of stable, non-toxic aluminum-oxalate complexes, such as [Al(C₂O₄)]⁺, [Al(C₂O₄)₂]⁻, and [Al(C₂O₄)₃]³⁻. scirp.orgagriculturejournals.cz The formation of these complexes reduces the concentration of free, phytotoxic Al³⁺ in the rhizosphere, thereby preventing it from entering the root cells and causing damage. scielo.br This process is considered a crucial aluminum tolerance mechanism for several plant species, including buckwheat and Lotus corniculatus. scielo.brnih.gov The secretion of oxalic acid can be a rapid response to aluminum exposure. scielo.br

Chelation and Internal Sequestration Processes in Biological Systems (Chemical Mechanisms)

In addition to external detoxification, some plants employ an internal tolerance mechanism to cope with aluminum that has entered the root cells. frontiersin.orgoup.com This process also relies on the strong chelating ability of oxalate.

Once inside the plant's symplasm, aluminum ions are chelated by oxalic acid, which is synthesized by the plant. frontiersin.org This internal complexation results in the formation of aluminum-oxalate complexes, most notably the 1:3 Al-oxalate complex ([Al(C₂O₄)₃]³⁻). scirp.org This complex is significantly less toxic than the free Al³⁺ ion. oup.com

Following chelation, these aluminum-oxalate complexes are sequestered into the vacuoles of the root and shoot cells. frontiersin.orgoup.com This compartmentalization effectively isolates the aluminum away from sensitive metabolic processes in the cytoplasm. oup.com Plant species like buckwheat are known to utilize this internal detoxification pathway, accumulating aluminum in their leaves primarily as an aluminum-oxalate complex. scirp.orgoup.com This mechanism of internal chelation and sequestration allows the plant to tolerate high concentrations of aluminum within its tissues. frontiersin.org

Microbial Metabolism and Oxalate-Mediated Aluminum Complexation (Chemical Pathways)

Microorganisms, particularly fungi and bacteria, play a vital role in the biogeochemical cycling of aluminum through the production of organic acids, including oxalic acid. researchgate.netkoreascience.kr Many fungi are known to produce and excrete significant amounts of oxalic acid as a metabolic byproduct. nih.gov

The chemical pathway for fungal oxalic acid production can occur through the hydrolysis of oxaloacetate or the oxidation of glyoxylate. nih.gov This secreted oxalic acid can act as a powerful leaching agent in the soil, solubilizing aluminum from minerals by forming soluble aluminum-oxalate complexes. koreascience.krnih.gov This process is a form of heterotrophic leaching, where the organic acid provides both protons and a metal-chelating anion. koreascience.kr

Certain bacteria, known as oxalotrophic bacteria, can utilize oxalate as their sole source of carbon and energy. elifesciences.orgfrontiersin.org The microbial degradation of oxalate can lead to the formation of carbonate, a process known as the oxalate-carbonate pathway. frontiersin.org While this pathway primarily focuses on carbon cycling, the initial complexation of aluminum by microbially-produced oxalate is a key step that influences aluminum's mobility and bioavailability in the soil environment. researchgate.netnih.gov The formation of insoluble metal oxalates, including aluminum oxalate under certain conditions, can also be a microbial tolerance mechanism in metal-contaminated environments. nih.gov

Aluminum Oxalate As a Precursor in Advanced Materials Synthesis

Synthesis of Aluminum Oxide (Al₂O₃) Phases from Oxalate (B1200264) Precursors

The thermal treatment of aluminum oxalate is a versatile method for producing various phases of aluminum oxide (Al₂O₃). The specific phase of alumina (B75360) obtained is highly dependent on the calcination temperature and atmosphere. The decomposition of this compound typically proceeds through the formation of amorphous alumina at lower temperatures, which then transforms into crystalline phases like gamma-alumina (γ-Al₂O₃) and ultimately the most stable alpha-alumina (α-Al₂O₃) at higher temperatures. researchgate.netnih.gov

Controlled Synthesis of Alpha-Alumina (α-Al₂O₃)

Alpha-alumina (α-Al₂O₃), also known as corundum, is the most thermodynamically stable crystalline form of aluminum oxide. Its synthesis from this compound precursors allows for precise control over particle size and morphology, which are critical for its applications in ceramics, catalysts, and abrasive materials. tandfonline.com

The transformation to α-Al₂O₃ from transition aluminas derived from oxalate precursors typically occurs at temperatures above 1000 °C. nih.gov However, the use of seeding techniques can significantly lower this transformation temperature. For instance, introducing α-Al₂O₃ nanoparticles as seeds into an alumina sol derived from an aluminum alkoxide chelated with oxalic acid has been shown to facilitate the formation of a single-phase α-Al₂O₃ membrane at a remarkably low temperature of 950 °C. researchgate.net

Furthermore, the characteristics of the initial this compound precursor, influenced by its synthesis conditions, play a pivotal role in the final α-Al₂O₃ product. For example, the use of different carboxylic acids, such as tartaric, oxalic, and acetic acids, in the sol-gel synthesis of alumina precursors leads to variations in the temperature at which α-Al₂O₃ is formed. hilarispublisher.com Gels prepared with tartaric acid transformed into α-Al₂O₃ at 925°C, while those from oxalic and acetic acids required a higher temperature of 950°C. hilarispublisher.com

The morphology of the resulting α-Al₂O₃ can also be tailored. For instance, thermal treatment of boehmite-type aluminum hydroxide (B78521) synthesized without oxalic acid yields rice-shaped α-alumina above 1200°C. researchgate.net In contrast, using a boehmite/gibbsite mixture synthesized with oxalic acid leads to the formation of egg-shaped rhombohedral α-alumina at temperatures below 900°C. researchgate.net

Table 1: Influence of Synthesis Parameters on α-Al₂O₃ Formation

Precursor/MethodAdditive/ConditionTransformation Temperature to α-Al₂O₃Resultant Morphology
Aluminum alkoxide chelated with oxalic acid2.5 wt% α-Al₂O₃ seeds950 °C researchgate.netSmall pore size (7.2 nm) membrane researchgate.net
Sol-gel with aluminum nitrate (B79036) and tartaric acid-925 °C hilarispublisher.comNot specified
Sol-gel with aluminum nitrate and oxalic acid-950 °C hilarispublisher.comNot specified
Sol-gel with aluminum nitrate and acetic acid-950 °C hilarispublisher.comNot specified
Boehmite-type aluminum hydroxideWithout oxalic acid>1200 °C researchgate.netRice-shaped
Boehmite/gibbsite mixtureWith oxalic acid<900 °C researchgate.netEgg-shaped

Formation of Mullite (B73837) (3Al₂O₃·2SiO₂) from this compound/Silica (B1680970) Gels

Mullite (3Al₂O₃·2SiO₂) is a highly sought-after ceramic material known for its excellent high-temperature strength, low thermal expansion, and chemical stability. biointerfaceresearch.com The use of this compound in conjunction with a silica source, typically in a sol-gel process, provides a route to high-purity and homogenous mullite powders at lower temperatures compared to traditional solid-state reaction methods. scielo.brresearchgate.net

In this process, an aqueous solution of this compound is mixed with a silica precursor like tetraethoxysilane (TEOS). researchgate.net Upon evaporation, a gel is formed, which upon thermal decomposition above 500°C, yields an amorphous mullite precursor. researchgate.net This precursor can then be calcined at temperatures typically above 1300°C to form well-defined crystalline mullite. researchgate.net The sol-gel method facilitates mixing at the atomic level, which can lead to the direct formation of mullite at temperatures around 900-1000°C. scielo.br

The nature of the gel, whether single-phase or diphasic, influences the mullitization process. Single-phase gels, where aluminum and silicon are mixed at an atomic level, can crystallize into mullite at approximately 980°C without intermediate phases. scielo.br Diphasic gels, which contain separate alumina-rich and silica-rich domains, typically form mullite at higher temperatures, between 1150 and 1350°C, often through reactions involving transition aluminas and silica. scielo.br

Preparation of Mixed Metal Oxides Via Oxalate Routes

The oxalate route is a versatile method for synthesizing a wide range of mixed metal oxides, offering advantages in terms of homogeneity, purity, and control over stoichiometry. lew.ro This method is particularly useful for creating complex oxide structures like spinels.

Coprecipitation of this compound with Other Metal Oxalates

Coprecipitation is a key technique where this compound is precipitated simultaneously with oxalates of other metals from a solution containing the respective metal ions. mdpi.com This process ensures intimate mixing of the metal ions at a molecular level within the precursor, which is crucial for the formation of a homogeneous mixed metal oxide upon subsequent thermal treatment. rsc.org

The solubility of different metal oxalates can vary, which can affect the final composition of the precipitate. mdpi.com For instance, in the recovery of metals from spent lithium-ion batteries, the recovery of manganese can be lower than that of cobalt and nickel due to the higher solubility of manganese oxalate. mdpi.com The pH of the solution and the concentration of the precipitating agent (oxalic acid) are critical parameters that need to be controlled to ensure the desired stoichiometry of the final product. academicdirect.org The use of chelating agents can also influence the precipitation process and the morphology of the resulting particles. rsc.org

Thermal Conversion Pathways to Spinel and Other Complex Oxide Structures

The thermal decomposition of coprecipitated metal oxalates is a common route to produce spinel structures (AB₂O₄) and other complex oxides. google.com During calcination, the oxalate precursors decompose, and the constituent metal oxides react in situ to form the desired complex oxide phase. The intimate mixing achieved during coprecipitation facilitates these solid-state reactions at lower temperatures and with shorter reaction times compared to conventional ceramic methods that involve mechanically mixing individual oxides. lew.rogoogle.com

For example, the formation of a Cr-Al spinel has been investigated through the coprecipitation of aluminum and chromium hydroxides followed by thermal treatment. nih.gov The formation of the spinel phase occurs at the interface between the alumina and chromium oxide particles through the interdiffusion of Al³⁺ and Cr²⁺/Cr³⁺ ions. nih.gov Similarly, manganese aluminum spinel (MnAl₂O₄) can be synthesized, and its thermal behavior reveals transformations between different spinel and oxide phases depending on the temperature and atmosphere. researchgate.net

The synthesis of Ni-rich spinel-like LiNi₂-yMnyO₄ has been achieved through the thermal conversion of a layered Li₀.₅Ni₁-yMnyO₂ precursor at intermediate temperatures (25-300 °C), demonstrating a pathway to metastable spinel phases that are not accessible through high-temperature methods. osti.gov

Table 2: Examples of Mixed Metal Oxides Synthesized via Oxalate Routes

Target OxidePrecursor MetalsSynthesis MethodKey Findings
La₂CuO₄Lanthanum, CopperReaction of metal nitrates with oxalic acid, followed by heat treatment google.comSuccessful formation of the mixed oxide at 850°C. google.com
CrAl₂O₄Chromium, AluminumCoprecipitation of hydroxides, followed by thermal treatment nih.govSpinel formation occurs through interdiffusion of cations at the oxide interface. nih.gov
MnAl₂O₄Manganese, AluminumNot specifiedExhibits complex phase transformations upon heating and cooling in air. researchgate.net
LiNi₂-yMnyO₄Lithium, Nickel, ManganeseThermal conversion of a layered oxide precursor osti.govFormation of metastable spinel phases at low temperatures. osti.gov

Influence of Precursor Characteristics on Resultant Material Crystallinity and Morphology

The physical and chemical properties of the this compound precursor have a profound impact on the crystallinity and morphology of the final material. Factors such as the synthesis method of the precursor, the presence of impurities or additives, and the thermal treatment conditions all play a crucial role in determining the characteristics of the resulting oxide. researchgate.net

The morphology of the precursor particles can be retained or can influence the morphology of the final oxide. For example, acicular (needle-like) cobalt oxalate precursors, after thermal decomposition, can lead to the formation of entangled, coralline-shaped metal particles. sci-hub.se In contrast, parallelepipedic precursor grains tend to form parallelepipedic metal particles, indicating a pseudomorphic transformation. sci-hub.se

In the case of alumina synthesis, the choice of the aluminum precursor salt can dictate the shape of the resulting alumina particles. Aluminum nitrate precursors tend to yield elongated particles, while aluminum sulfate (B86663) precursors result in spherical particles. researchgate.net This is attributed to the different characteristics of the precipitate formed in the initial stages of the reaction. researchgate.net

The presence of even small amounts of impurities in the precursor can significantly alter the properties of the final material. For instance, a small amount of magnesium impurity in an aluminum sulfate precursor was found to generate structural defects and decrease the acidity of the resulting γ-alumina. scielo.org.mx

The thermal history of the precursor is also critical. The rate of heating and the final calcination temperature and duration determine the phase transformations and the degree of crystallinity. researchgate.nettandfonline.com For example, increasing the calcination temperature or time during the preparation of Ag/α-Al₂O₃ catalysts from a silver oxalate precursor leads to an increase in the size of the silver nanoparticles on the alumina support. tandfonline.com

Advanced Research Directions and Emerging Areas in Aluminum Oxalate Chemistry

In-Situ Spectroscopic Investigations of Aluminum-Oxalate Reactions

The ability to observe chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient species. In the context of aluminum oxalate (B1200264), in-situ spectroscopic techniques are revolutionizing our understanding of its formation and behavior in various environments.

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy has emerged as a powerful tool for studying the adsorption of oxalate onto aluminum-containing mineral surfaces directly at the solid-liquid interface. nih.govgeologyscience.ru This technique allows for the real-time monitoring of the formation of surface complexes, providing details on their binding modes. geologyscience.ru For instance, time-resolved ATR-FTIR can track the kinetics of oxalate adsorption and the subsequent changes in the mineral surface. acs.org Studies have successfully used this method to investigate the interaction of oxalate with aluminum oxyhydroxide minerals like boehmite, which is of significant environmental relevance. geologyscience.ru

Raman spectroscopy is another valuable in-situ technique, particularly for monitoring reactions in aqueous solutions. osti.govspectroscopyonline.comhoriba.com Its insensitivity to water makes it well-suited for studying the formation of aluminum-oxalate complexes in their native environment. horiba.com Real-time Raman monitoring can provide quantitative data on the concentrations of reactants and products, allowing for the determination of reaction rates and equilibria. osti.govhoriba.com This is particularly useful in complex systems where multiple aluminum-oxalate species may coexist. agriculturejournals.czagriculturejournals.cz

The data obtained from these in-situ studies are crucial for refining thermodynamic and kinetic models of aluminum-oxalate systems, which has significant implications for geochemistry, materials science, and environmental chemistry.

Application of Machine Learning and AI in Predicting Aluminum-Oxalate Behavior

The integration of machine learning (ML) and artificial intelligence (AI) into computational chemistry is a rapidly growing field with the potential to significantly accelerate the discovery and design of new materials. stam-journal.orgresearchgate.netrsc.orgsjp.ac.lk In the realm of aluminum oxalate, these computational approaches are being explored to predict its properties and behavior, complementing experimental investigations.

ML models, particularly those based on neural networks, are being trained on large datasets of known metal-ligand complexes to predict the stability constants of new, uncharacterized complexes. nih.govnih.govresearchgate.netresearchgate.net This approach can be applied to the aluminum-oxalate system to forecast the binding strength and selectivity of different aluminum-oxalate species under various conditions, such as changing pH or the presence of competing ions. nih.govnih.gov The ability to rapidly screen potential ligands and predict their affinity for aluminum can guide the synthesis of novel aluminum-based materials with desired properties. nih.gov

Table 1: Applications of AI and Machine Learning in Aluminum-Oxalate Chemistry
Application AreaAI/ML TechniquePredicted Property/BehaviorPotential Impact
Stability PredictionGaussian Process Regression, Neural NetworksStability constants of aluminum-oxalate complexesAccelerated screening of ligands for specific applications nih.govresearchgate.net
Structural AnalysisAI-enhanced Quantum MechanicsGeometric and electronic structures of complexesDeeper understanding of bonding and reactivity rsc.org
Materials DesignGenerative ModelsNovel aluminum-oxalate based materials with tailored propertiesRational design of new catalysts and functional materials stam-journal.org

Development of Novel Synthetic Strategies for Tailored this compound Architectures

The synthesis of materials with precisely controlled structures at the nanoscale is a central theme in modern materials science. For this compound, researchers are developing novel synthetic strategies to create tailored architectures with specific functionalities.

Hydrothermal and solvothermal synthesis methods have proven to be effective for producing crystalline, porous aluminum-based metal-organic frameworks (MOFs). umons.ac.begoogle.comnih.govgoogle.com These techniques involve heating the reactants in a sealed vessel, allowing for the formation of well-defined crystal structures. google.com By carefully controlling the reaction conditions, such as temperature, pressure, and the choice of solvent and ligands, it is possible to synthesize microporous aluminum frameworks with high surface areas and specific pore sizes. umons.ac.begoogle.comresearchgate.net These materials have potential applications in gas storage, separation, and catalysis. google.com

The sol-gel method offers another versatile route to producing aluminum-based nanomaterials with controlled morphology. rsc.orgmdpi.comijcce.ac.irresearchgate.net This wet-chemical technique involves the transition of a solution (sol) into a solid network (gel). rsc.org By manipulating parameters such as pH, precursor concentration, and the use of templating agents, the size and shape of the resulting this compound nanoparticles can be tailored. ijcce.ac.irresearchgate.netnih.gov This control over morphology is crucial for optimizing the performance of the material in applications ranging from drug delivery to catalysis. researchgate.net The synthesis of ammonium (B1175870) this compound from industrial raw materials like Bayer aluminum hydroxide (B78521) is also being explored for creating precursors for high-purity alumina (B75360). researchgate.net

Table 2: Novel Synthetic Strategies for this compound
Synthetic MethodKey ParametersResulting ArchitecturePotential Applications
Hydrothermal/SolvothermalTemperature, Pressure, Solvent, LigandsCrystalline, microporous frameworks (MOFs) umons.ac.begoogle.comGas storage, separation, catalysis google.com
Sol-GelpH, Precursor concentration, Templating agentsNanoparticles with controlled size and shape ijcce.ac.irnih.govDrug delivery, catalysis, advanced ceramics researchgate.net
Co-precipitationpH, Reactant concentrationPrecursors for mixed-metal oxides researchgate.netgoogle.comBattery materials, pigments researchgate.net

Advanced Characterization Techniques for Local Structure and Defects

Understanding the local atomic environment and the presence of defects is critical for correlating the structure of this compound with its properties. Advanced characterization techniques are providing unprecedented detail about the coordination and bonding in these materials.

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful element-specific probe of the local coordination environment of aluminum. nih.govprinceton.eduacs.orgresearchgate.netresearchgate.net By analyzing the fine structure of the X-ray absorption edge, detailed information about the geometry and electronic structure of the aluminum center in oxalate complexes can be obtained. nih.govprinceton.eduacs.org Aqueous Al XANES has been particularly useful for studying the speciation and structure of dissolved aluminum-organic complexes, revealing how the coordination sphere of aluminum changes with the binding of oxalate ligands. nih.govprinceton.eduacs.org

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 27Al NMR, offers a sensitive probe of the local environment of aluminum atoms in solid materials. acs.orgnih.govresearcher.liferesearchgate.netnih.gov This technique can distinguish between different aluminum coordination numbers (e.g., tetrahedral vs. octahedral) and can provide information about the connectivity of the aluminum centers. researchgate.netnih.gov In complex materials like aluminophosphate-oxalate hybrids, solid-state NMR has been instrumental in identifying different local environments that are not discernible by other techniques like X-ray diffraction. acs.orgresearchgate.net

Interdisciplinary Research at the Interface of Geochemistry, Material Science, and Environmental Chemistry

The study of this compound is inherently interdisciplinary, with significant overlaps between geochemistry, material science, and environmental chemistry. Research at the intersection of these fields is leading to a more holistic understanding of the role of this compound in both natural and engineered systems.

In geochemistry , the focus is on the role of aluminum-oxalate complexation in controlling the mobility and bioavailability of aluminum in soils and natural waters. cabidigitallibrary.orgscirp.orgresearchgate.net Oxalic acid, being a common organic acid in soil environments, can significantly influence the speciation of aluminum, affecting mineral weathering processes and the transport of aluminum in the environment. agriculturejournals.czcabidigitallibrary.orgscirp.org Geochemical models are being developed to predict the behavior of aluminum in the presence of oxalate under various environmental conditions. agriculturejournals.czscirp.org

In material science , this compound is being investigated as a precursor for the synthesis of advanced materials. researchgate.netacs.orgsamaterials.com For example, the controlled thermal decomposition of this compound can yield high-purity alumina with specific surface areas and pore structures, which are desirable for applications in catalysis and ceramics. researchgate.net The ability to create mixed-metal oxalates also opens up possibilities for synthesizing complex oxide materials with unique electronic and magnetic properties. acs.org

In environmental chemistry , research is focused on the impact of aluminum-oxalate complexes on water quality and the potential for using aluminum-based materials for environmental remediation. agriculturejournals.czagriculturejournals.cz The formation of stable, soluble aluminum-oxalate complexes can increase the concentration of aluminum in drinking water sources, which is a health concern. Conversely, the strong binding between aluminum and oxalate is being explored for the removal of pollutants from water.

Q & A

Basic: What are the established methods for synthesizing and characterizing aluminum oxalate in laboratory settings?

Answer: this compound synthesis typically involves controlled precipitation from aluminum salts (e.g., AlCl₃) and oxalic acid under acidic conditions. Characterization methods include:

  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition phases (e.g., mass loss at 402–1022°C due to this compound decomposition) .
  • Electrolysis : Separates aluminum from iron in mixed oxalate solutions using ammonium oxalate as a stabilizer .
  • Photoluminescence (PL) : Analyzes optical properties linked to oxalate impurities in anodic aluminum oxide templates .

Basic: How is this compound quantified in plant systems under metal stress?

Answer: Quantification involves:

  • Oxalate Extraction : Acidic extraction from root exudates followed by HPLC or enzymatic assays .
  • Gene Expression Analysis : qRT-PCR to measure oxalate-related genes (e.g., GsAAE3 in wild soybean) under cadmium/aluminum stress .
  • Kinetic Studies : Determine enzyme activity (e.g., Km = 105.10 µM for GsAAE3 oxalyl-CoA synthetase) using spectrophotometric assays .

Advanced: How do researchers resolve contradictions in oxalate’s dual role as an aluminum detoxifier and a metabolic stress marker?

Answer: Methodological approaches include:

  • Comparative Species Studies : Assess oxalate efflux ratios across fungal/plant species (e.g., Laccaria bicolor vs. Hebeloma crustuliniforme) under varying Al³⁺ concentrations .
  • Transgenic Models : Overexpress oxalate-degrading enzymes (e.g., GsAAE3) to analyze Al tolerance via reduced oxalate accumulation .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity between oxalate and Al³⁺ to differentiate detoxification efficacy .

Advanced: What experimental models are used to study this compound’s role in soil-plant interactions?

Answer: Key models include:

  • Hydroponic Systems : Simulate acidic soil conditions with controlled Al³⁺ and oxalate levels to measure root elongation inhibition .
  • Fungal Symbionts : Co-culture ectomycorrhizal fungi (e.g., Paxillus involutus) with host plants to assess oxalate-mediated Al immobilization .
  • Isotopic Labeling : Track ¹³C-oxalate uptake and compartmentalization in root tissues using mass spectrometry .

Advanced: How do researchers validate this compound’s structural stability under extreme conditions?

Answer: Techniques involve:

  • Temperature-Programmed Desorption (TPD-MS) : Monitor CO/CO₂ release during this compound decomposition (peaks at 866–1022°C) .
  • X-ray Diffraction (XRD) : Confirm crystalline phase transitions during thermal treatment .
  • Electrochemical Impedance Spectroscopy (EIS) : Test stability in electrolytic solutions for separation applications .

Advanced: What methodologies address reproducibility challenges in this compound studies?

Answer: Best practices include:

  • Detailed Supplemental Data : Publish raw TGA/DTA curves, qRT-PCR primers, and electrolysis parameters to enable replication .
  • Cross-Validation : Compare oxalate quantification results across HPLC, enzymatic, and transcriptomic datasets .
  • Controlled Environmental Chambers : Standardize pH, temperature, and ion concentrations in plant/fungal experiments .

Advanced: How is this compound’s role in gene regulation analyzed under abiotic stress?

Answer: Approaches include:

  • RNA-Seq : Identify oxalate-related pathways (e.g., phenylpropanoid metabolism) in stressed plants .
  • CRISPR Knockouts : Disrupt AAE3 homologs to study oxalate accumulation and Al sensitivity .
  • Subcellular Localization : GFP-tagged proteins (e.g., GsAAE3-GFP) to track oxalate metabolism in root cells .

Advanced: How do conflicting data on oxalate-Al complexation kinetics inform experimental design?

Answer: Researchers reconcile discrepancies by:

  • pH-Dependent Studies : Measure complex stability across pH 3–6 using UV-Vis spectroscopy .
  • Competitive Ligand Assays : Introduce chelators (e.g., citrate) to assess oxalate’s binding priority .
  • Computational Modeling : Simulate Al-oxalate coordination geometries using density functional theory (DFT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.